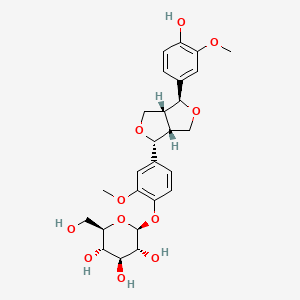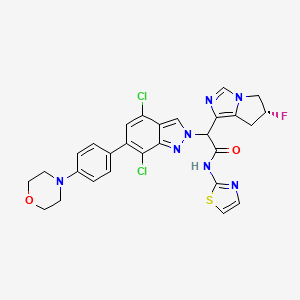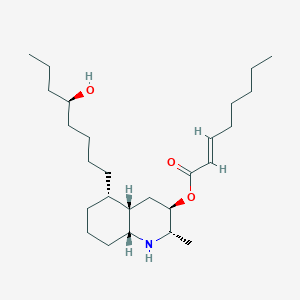
6-Hydroxykaempferol 7-O-|A-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxykaempferol 7-O-β-glucopyranoside typically involves the glycosylation of 6-hydroxykaempferol with a glucopyranosyl donor under specific reaction conditions. The reaction is usually catalyzed by enzymes or chemical catalysts to ensure the selective formation of the β-glucopyranoside linkage .
Industrial Production Methods
Industrial production of 6-Hydroxykaempferol 7-O-β-glucopyranoside involves the extraction and purification from natural sources such as Tagetes minuta. The process includes solvent extraction, chromatography, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxykaempferol 7-O-β-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 6-Hydroxykaempferol 7-O-β-glucopyranoside .
Scientific Research Applications
6-Hydroxykaempferol 7-O-β-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for potential therapeutic applications in treating cardiovascular diseases, cancer, and other health conditions.
Industry: Utilized in the development of natural health products, cosmetics, and dietary supplements
Mechanism of Action
The mechanism of action of 6-Hydroxykaempferol 7-O-β-glucopyranoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and upregulate antioxidant defense mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Hydroxykaempferol 7-O-β-glucopyranoside include other flavonol glycosides such as:
- Kaempferol 3-O-β-glucopyranoside
- Quercetin 3-O-β-glucopyranoside
- Myricetin 3-O-β-glucopyranoside
Uniqueness
6-Hydroxykaempferol 7-O-β-glucopyranoside is unique due to its specific glycosylation pattern and the presence of a hydroxyl group at the 6-position. This structural feature contributes to its distinct biological activities and potential health benefits compared to other flavonol glycosides .
Properties
Molecular Formula |
C21H20O12 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
3,5,6-trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-11-14(25)17(28)19(30)21(33-11)32-10-5-9-12(15(26)13(10)24)16(27)18(29)20(31-9)7-1-3-8(23)4-2-7/h1-5,11,14,17,19,21-26,28-30H,6H2/t11-,14-,17+,19-,21-/m1/s1 |
InChI Key |
IYEWEDZIDUAUTD-HSOQPIRZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
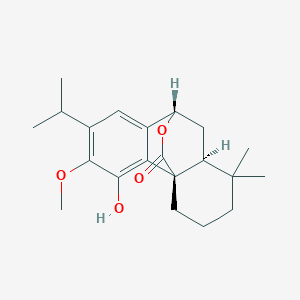
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
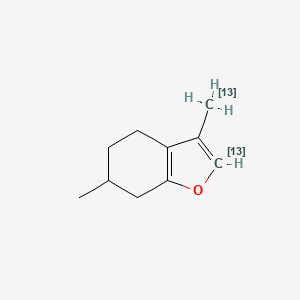
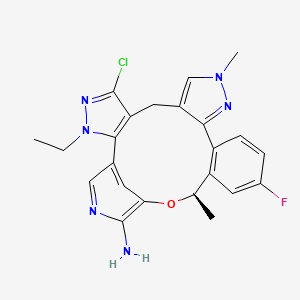

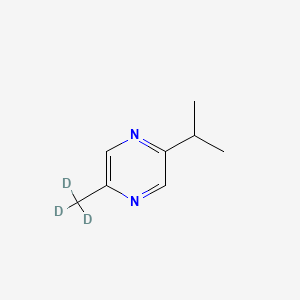
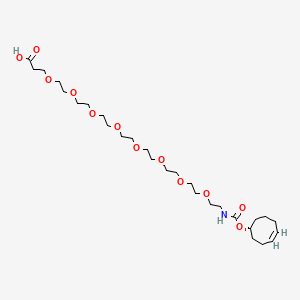
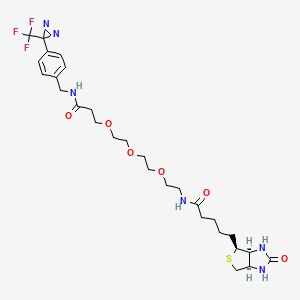
![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)
